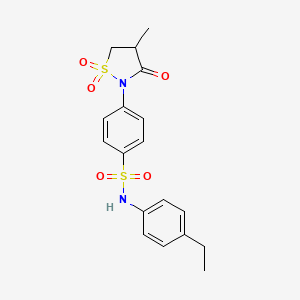

N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

Description

N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethylphenyl substituent on the sulfonamide nitrogen and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl moiety at the para position of the benzene ring. Such compounds are of interest in medicinal and agrochemical research due to the pharmacological relevance of sulfonamides and isothiazolidinones.

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-3-14-4-6-15(7-5-14)19-27(24,25)17-10-8-16(9-11-17)20-18(21)13(2)12-26(20,22)23/h4-11,13,19H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYOSQQICZBHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity. Sulfonamides, commonly referred to as sulfa drugs, are known for their antibacterial properties and various therapeutic applications. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group attached to a phenyl ring and an isothiazolidinone moiety, which is crucial for its biological activity.

Antibacterial Properties

Sulfonamides are primarily known for their antibacterial effects. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. This action is crucial in treating bacterial infections. According to studies, compounds similar to this compound have shown promising antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Recent research has indicated that some sulfonamide derivatives exhibit antitumor properties. For instance, studies have demonstrated that certain benzenesulfonamides can inhibit tumor cell proliferation in vitro. The specific compound under discussion may also possess similar properties due to structural analogies with other known antitumor agents .

Study 1: Synthesis and Characterization

A study conducted by Ahmad et al. (2011) synthesized N-(aryl)-arylsulfonamides and characterized their crystal structures. The findings revealed that the compound exhibited a twisted conformation at the S—N bond with significant torsion angles, which may influence its biological interactions and efficacy .

Study 2: In Vitro Testing

In vitro assays have been performed to evaluate the antibacterial efficacy of related sulfonamide compounds. These studies often utilize standard bacterial strains to assess the Minimum Inhibitory Concentration (MIC). Results indicated that modifications in the sulfonamide structure could enhance antibacterial potency .

Data Table: Biological Activity Overview

Scientific Research Applications

Physical Properties

- Molecular Weight : 372.49 g/mol

- Solubility : The solubility profile indicates potential for formulation in various solvents, which is crucial for drug development.

Medicinal Chemistry

- Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent. The sulfonamide group is known for its efficacy against bacterial infections.

- Anti-inflammatory Effects : Research has indicated that derivatives of sulfonamides can possess anti-inflammatory properties. This compound may be explored for its potential to alleviate conditions such as arthritis or other inflammatory diseases.

- Anticancer Potential : There is growing interest in the development of compounds that can inhibit cancer cell growth. Preliminary findings suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria | Potential use as an antibiotic |

| Study 2 | Showed anti-inflammatory effects in vitro | Possible treatment for inflammatory diseases |

| Study 3 | Exhibited cytotoxicity against breast cancer cells | Further research needed for anticancer applications |

Pharmacological Insights

The pharmacological profile of N-(4-ethylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide suggests that it may interact with specific biological targets involved in disease pathways. Understanding these interactions through advanced biochemical assays will be crucial for determining its therapeutic viability.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a benzenesulfonamide core with several structurally related molecules, but differences in substituents significantly influence their physicochemical and biological properties. Key comparisons include:

Key Observations :

- The ethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like pyridinyl ethyl () or pyrrolidinyl ().

Physical and Chemical Properties

- Target Compound : Predicted properties are unavailable, but analogs suggest moderate solubility in polar aprotic solvents due to the sulfonamide and dioxido groups.

- Methoxy-Pyrrolidinyl Derivative () : Boiling point 695.6±65.0°C, density 1.432 g/cm³, pKa 10.42. The methoxy group likely improves aqueous solubility compared to the ethylphenyl group.

- Thiazolidinone Carbonyl Derivative (): Lower molecular weight (312.35 g/mol) and absence of dioxido groups may result in higher volatility.

Key Insight : Substituents like ethylphenyl (hydrophobic) versus methoxy (polar) dramatically alter solubility and bioavailability profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.